molecular formula C14H26O B14503482 2,4-Dimethyldodec-1-EN-5-one CAS No. 62834-87-1

2,4-Dimethyldodec-1-EN-5-one

Cat. No.: B14503482
CAS No.: 62834-87-1
M. Wt: 210.36 g/mol
InChI Key: RIWLUTYQQZLCRE-UHFFFAOYSA-N
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Description

Contextualization within the Field of Branched Unsaturated Ketones and Long-Chain Alkenes

Branched α,β-unsaturated ketones are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of complex molecules. researchgate.net Their reactivity is dominated by the conjugated system, which allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition). acs.org The presence of alkyl branches, as in 2,4-Dimethyldodec-1-en-5-one, introduces steric and electronic effects that can profoundly influence the regioselectivity and stereoselectivity of these reactions.

Long-chain alkenes, on the other hand, are fundamental components of many natural products and industrial chemicals. scirp.org The incorporation of a lengthy dodecene chain in the target molecule imparts significant lipophilicity and can influence its physical properties and intermolecular interactions. The study of such molecules is crucial for developing synthetic methodologies that are efficient and selective for transformations on substrates with large, non-polar segments.

Theoretical Significance of this compound as a Multifunctional Chiral Substrate

The structure of this compound contains two chiral centers at the C2 and C4 positions. This inherent chirality makes it a valuable theoretical substrate for the study of asymmetric synthesis. The stereochemical outcome of reactions involving this molecule would be highly dependent on the configuration of these stereocenters and the ability of reagents and catalysts to differentiate between the diastereotopic faces of the enone system.

Furthermore, the molecule possesses multiple functional groups—a terminal alkene, a ketone, and two methyl-branched chiral centers—rendering it a multifunctional substrate. This complexity allows for the exploration of chemoselective reactions, where a reagent is chosen to react with one functional group in the presence of others. The interplay between the different reactive sites offers a rich field for investigating advanced synthetic strategies.

Overview of Advanced Research Themes Applicable to this compound

The multifaceted nature of this compound makes it a pertinent subject for several advanced research themes in organic chemistry. These include, but are not limited to:

Stereoselective Synthesis: Developing methods for the diastereoselective or enantioselective synthesis of this compound itself would be a significant challenge. Strategies could involve chiral auxiliaries, organocatalysis, or transition-metal catalysis.

Catalytic Transformations: The enone and alkene functionalities are ripe for a variety of catalytic transformations. This includes catalytic hydrogenation, epoxidation, dihydroxylation, and various cross-coupling reactions. Investigating how the steric and electronic properties of the substrate influence these catalytic cycles would provide valuable mechanistic insights.

Natural Product Synthesis: While this compound itself may not be a known natural product, its structural motifs are present in numerous biologically active molecules. Methodologies developed using this compound as a model system could be applied to the total synthesis of more complex natural products.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following tables present a combination of data from chemical databases and theoretical predictions based on analogous structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62834-85-9 chemsrc.comchem960.comchem960.comchemsrc.com
Molecular Formula C₁₄H₂₆OInferred from Structure
Molecular Weight 210.36 g/mol Calculated
Appearance Colorless to pale yellow liquid (Predicted)N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density Not availableN/A

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts/Signals
¹H-NMR (CDCl₃) * Vinyl Protons (C1): ~4.9-5.1 ppm (2H, m) * Allylic Proton (C2): ~3.0-3.3 ppm (1H, m) * Alkyl Protons (C3-C12): ~0.8-2.5 ppm (m) * Methyl Protons (C2-Me, C4-Me): ~1.0-1.2 ppm (6H, overlapping d)
¹³C-NMR (CDCl₃) * Carbonyl Carbon (C5): ~200-210 ppm * Alkene Carbons (C1, C2): ~115 ppm (C1), ~145 ppm (C2) * Alkyl Carbons (C3-C12): ~14-45 ppm
Mass Spectrometry (EI) * Molecular Ion (M⁺): m/z 210 * Key Fragments: Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and McLafferty rearrangement. jove.comrutgers.edulibretexts.org
Infrared (IR) * C=O Stretch: ~1685 cm⁻¹ * C=C Stretch: ~1640 cm⁻¹ * C-H Stretch (sp², vinyl): ~3080 cm⁻¹

Potential Synthetic Routes

The synthesis of this compound could be approached through several established organic reactions.

Aldol (B89426) Condensation: A plausible route would involve the crossed aldol condensation of a suitable ketone with an α,β-unsaturated aldehyde. For instance, the reaction of 2-methyl-1-hepten-3-one with isobutyraldehyde (B47883) under basic or acidic conditions could potentially yield the target molecule, though control of regioselectivity and prevention of self-condensation would be critical.

Wittig-Type Reactions: A Horner-Wadsworth-Emmons reaction between a phosphonate (B1237965) ylide derived from a β-keto phosphonate and an appropriate aldehyde could construct the α,β-unsaturated ketone moiety with high stereocontrol.

Organometallic Cross-Coupling: Modern cross-coupling reactions could also be employed. For example, a Stille or Suzuki coupling of a vinyl organometallic reagent with an appropriate acid chloride could form the enone structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62834-87-1

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2,4-dimethyldodec-1-en-5-one

InChI

InChI=1S/C14H26O/c1-5-6-7-8-9-10-14(15)13(4)11-12(2)3/h13H,2,5-11H2,1,3-4H3

InChI Key

RIWLUTYQQZLCRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(C)CC(=C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Dimethyldodec 1 En 5 One and Its Stereoisomers

Strategic Retrosynthesis of the 2,4-Dimethyldodec-1-EN-5-one Skeleton

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. beilstein-journals.org This process involves cleaving bonds to generate simplified precursor structures, known as synthons, which correspond to viable synthetic reactions. beilstein-journals.org

Disconnections Targeting the C-C Bonds of the Alkene and Ketone Moieties

For the α,β-unsaturated ketone framework of this compound, two primary retrosynthetic disconnections are considered (Figure 1).

Figure 1. Key Retrosynthetic Disconnections of this compound

  • Aldol (B89426) or Wittig-type Disconnection: A common strategy for α,β-unsaturated carbonyl compounds is a functional group interconversion (FGI) to a β-hydroxy ketone, followed by an aldol disconnection. researchgate.net This approach breaks the C3-C4 bond, leading to heptanal (B48729) and 2-butanone (B6335102) as precursor fragments. Alternatively, a Wittig-type disconnection across the C1-C2 double bond reveals isobutyraldehyde (B47883) and a phosphonium (B103445) ylide derived from 2-nonanone. The Wittig reaction and its variants are powerful methods for alkene synthesis from aldehydes or ketones. acs.orgorganic-chemistry.org
  • Conjugate Addition Disconnection: An alternative and powerful disconnection targets the C4-C5 bond, which is formed via a conjugate addition (Michael addition) reaction. acs.orgacs.org This strategy is particularly useful for creating the C4 stereocenter. The disconnection reveals an α,β-unsaturated ketone precursor, 2-methylhept-1-en-3-one, and a methyl nucleophile, typically delivered from an organocuprate reagent like lithium dimethylcuprate.

    Planning for the Introduction of the Chiral Center at C4 in this compound

    The creation of the stereogenic center at C4 is the key challenge in the synthesis of enantiopure this compound. The chosen retrosynthetic pathway dictates the strategy for introducing this chirality.

    Via Aldol Reaction: If an aldol condensation is pursued, the C4 stereocenter can be established during the C-C bond formation. Modern asymmetric organocatalysis, using chiral amines like proline and its derivatives, can facilitate direct aldol reactions with high enantioselectivity. acs.orgacs.orgacs.org The catalyst forms a chiral enamine intermediate with the ketone donor, which then attacks the aldehyde acceptor in a stereocontrolled manner. nih.govlibretexts.org

    Via Conjugate Addition: The conjugate addition route offers multiple avenues for stereocontrol. A chiral auxiliary attached to the substrate can direct the approach of the nucleophile. beilstein-journals.orgthieme-connect.com Alternatively, the reaction can be rendered asymmetric by using a chiral ligand in conjunction with the organometallic reagent.

    Via Asymmetric Hydrogenation: A third strategy involves the synthesis of a prochiral precursor, such as 2,4-dimethyldodeca-1,4-dien-5-one. Subsequent asymmetric hydrogenation of the C4-C5 double bond using a chiral transition-metal catalyst (e.g., Rhodium or Iridium complexes) can selectively form one enantiomer of the desired saturated ketone. wiley-vch.deacs.orgrsc.org

    Development of Stereoselective Synthetic Routes to this compound

    Based on the retrosynthetic analysis, several forward synthetic strategies can be developed to achieve the stereoselective synthesis of the target molecule.

    Chiral Auxiliary-Mediated Synthesis of Enantiopure this compound

    Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. rsc.org Evans oxazolidinones are among the most reliable and widely used auxiliaries for asymmetric synthesis, including conjugate addition reactions. beilstein-journals.orgresearchgate.netzenodo.org

    A plausible route to (R)- or (S)-2,4-Dimethyldodec-1-en-5-one involves the use of an Evans auxiliary. The synthesis would begin by acylating a chiral oxazolidinone, for example (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an α,β-unsaturated acyl chloride to form an N-enoyl oxazolidinone. The conjugate addition of a methyl group, typically using a Gilman cuprate (B13416276) (Me₂CuLi), would then proceed with high diastereoselectivity. The stereochemistry is directed by the bulky substituent at the C4 position of the auxiliary, which shields one face of the enoate system. beilstein-journals.orgnih.gov The auxiliary can then be cleaved under mild conditions to yield the desired chiral carboxylic acid, which can be converted to the target ketone through standard transformations.

    Table 1: Representative Data for Chiral Auxiliary-Mediated Conjugate Addition

    Entry Chiral Auxiliary Nucleophile Diastereomeric Ratio (d.r.) Yield (%)
    1 (R)-4-benzyl-2-oxazolidinone Me₂CuLi >95:5 85-95
    2 (S)-4-isopropyl-2-oxazolidinone Me₂CuLi >95:5 88-96

    Note: Data are representative of typical Evans auxiliary-mediated conjugate additions to α,β-unsaturated systems and are not specific to the target molecule. Data derived from literature precedents. beilstein-journals.orgresearchgate.netnih.gov

    Asymmetric Catalysis in the Construction of this compound (e.g., Enantioselective Hydrogenation, Aldol Reactions)

    Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

    Enantioselective Aldol Reactions: The direct asymmetric aldol reaction catalyzed by small organic molecules has emerged as a powerful tool. rsc.orgcas.cn A potential route to this compound could involve the reaction of heptanal with 2-butanone, catalyzed by a chiral proline derivative. The mechanism involves the formation of a chiral enamine between the catalyst and 2-butanone. libretexts.orgpnas.org This enamine then attacks the heptanal from a specific face, directed by the catalyst's chiral environment, to establish the C4 stereocenter. Subsequent dehydration would yield the α,β-unsaturated ketone. The stereochemical outcome can be predicted using established transition state models, such as the Zimmerman-Traxler model. wikipedia.org

    Table 2: Representative Data for Organocatalytic Aldol Reactions

    Entry Catalyst Ketone Aldehyde Enantiomeric Excess (ee) Yield (%)
    1 (S)-Proline (10 mol%) Cyclohexanone 4-Nitrobenzaldehyde 96% 95%
    2 Prolinamide deriv. (5 mol%) Acetone Benzaldehyde >99% 68%

    Note: Data are representative of typical organocatalytic aldol reactions and are not specific to the target molecule. Data derived from literature precedents. acs.orgnih.gov

    Enantioselective Hydrogenation: The asymmetric hydrogenation of tetrasubstituted alkenes is a challenging but highly effective transformation. acs.orgresearchgate.net A synthetic route could first construct a prochiral diene precursor, 2,4-dimethyldodeca-1,4-dien-5-one. The enantioselective hydrogenation of the C4-C5 double bond could then be achieved using a chiral iridium or rhodium catalyst, such as those bearing PHOX (phosphine-oxazoline) or Josiphos-type ligands. wiley-vch.deacs.org This approach would directly set the C4 stereocenter, leaving the C1-C2 double bond intact.

    Table 3: Representative Data for Asymmetric Hydrogenation of Tetrasubstituted Enones

    Entry Catalyst System Substrate Type Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee)
    1 [Ir(COD)Cl]₂ / PHOX ligand Cyclic α,β-unsaturated ketone >20:1 99%
    2 [Rh(COD)₂]BF₄ / Josiphos ligand Acyclic α,β-unsaturated ketone 15:1 95%

    Note: Data are representative of typical asymmetric hydrogenations of tetrasubstituted α,β-unsaturated ketones and are not specific to the target molecule. Data derived from literature precedents. acs.orgrsc.org

    Biocatalytic Approaches for the Stereoselective Production of this compound

    Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C bonds. mdpi.comrsc.org

    A biocatalytic route to chiral this compound could involve the reduction of the C1-C2 double bond of the prochiral precursor 2,4-dimethyldodeca-1,4-dien-5-one. The stereochemical outcome of the reduction at C2 would depend on the specific OYE used, as different enzymes within the family can exhibit opposite stereopreferences. researchgate.netresearchgate.net The reaction proceeds via a hydride transfer from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the enone system. mdpi.combiorxiv.org This strategy would generate a chiral center at C2, which is not the target of this article, but highlights the potential. More relevantly, if the substrate were this compound itself, some ene-reductases could potentially reduce the C4 stereocenter if a suitable precursor with a double bond at C4-C5 were provided, such as 2,4-dimethyldodeca-1,4-dien-5-one. The reduction of tetrasubstituted enones by OYEs is known and can proceed with high stereoselectivity. acs.orgresearchgate.netacs.org

    Table 4: Representative Data for Biocatalytic Reduction of Enones by Ene-Reductases (OYE Family)

    Entry Enzyme Substrate Type Enantiomeric Excess (ee) Conversion (%)
    1 OYE1 (S. pastorianus) α-Alkyl-β-aryl enone >99% (R) >95%
    2 OYE3 (S. cerevisiae) α-Alkyl-β-aryl enone >99% (S) >95%
    3 NemA (E. coli) Tetrasubstituted cyclic enone 98% 90%

    Note: Data are representative of typical OYE-catalyzed reductions of α,β-unsaturated ketones and are not specific to the target molecule. Data derived from literature precedents. researchgate.netresearchgate.net

    Efficient and Green Chemistry Approaches to the Synthesis of this compound

    The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are paramount in the design of contemporary synthetic strategies. google.commdpi.com These principles include maximizing atom economy, utilizing safer solvents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents. google.commdpi.com

    One-Pot Synthesis Strategies for this compound

    A hypothetical one-pot synthesis could be envisioned starting from readily available precursors. For instance, a base-catalyzed aldol condensation between a suitable ketone and aldehyde, followed by an in-situ dehydration and a subsequent Michael addition, could construct the carbon skeleton of the target molecule in a single operation. The choice of base and reaction conditions would be critical to control the selectivity of the tandem process.

    EntryAldehydeKetoneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
    1Heptanal3-Methyl-2-butanoneNaOH (20)Ethanol601265
    2Heptanal3-Methyl-2-butanoneKOH (20)Methanol501862
    3Heptanal3-Methyl-2-butanoneDBU (10)THF252475
    4Heptanal3-Methyl-2-butanoneProline (30)DMSO402070

    Table 1. Hypothetical One-Pot Synthesis of this compound. This table presents plausible reaction conditions and outcomes based on known one-pot methodologies for similar α,β-unsaturated ketones.

    Solvent-Free and Atom-Economical Synthetic Protocols for this compound

    Eliminating solvents from chemical reactions is a key goal of green chemistry, as solvents often contribute significantly to the environmental impact of a process. beilstein-journals.org Solvent-free reactions, often conducted using neat reactants or with solid-supported catalysts, can lead to higher efficiency and reduced waste.

    An atom-economical approach to this compound could be a direct coupling reaction that maximizes the incorporation of atoms from the starting materials into the final product. beilstein-journals.org For example, a transition-metal catalyzed hydroacylation of a substituted alkyne with an aldehyde represents a highly atom-economical route to α,β-unsaturated ketones. researchgate.net

    A plausible solvent-free synthesis could involve the reaction of 1-nonyne (B165147) with 2-methylpropenal in the presence of a solid-supported acid catalyst under microwave irradiation. This approach would minimize waste and potentially accelerate the reaction rate.

    EntryAlkyneAldehydeCatalystConditionsTime (min)Yield (%)Atom Economy (%)
    11-Nonyne2-MethylpropenalAmberlyst-15100 °C, Microwave (100 W)3085100
    21-Nonyne2-MethylpropenalNafion-H120 °C, Microwave (150 W)2088100
    31-Nonyne2-MethylpropenalMontmorillonite K-10100 °C, Conventional Heating12075100
    41-Nonyne2-MethylpropenalZeolite H-ZSM-5110 °C, Microwave (120 W)2582100

    Table 2. Hypothetical Solvent-Free and Atom-Economical Synthesis. This table illustrates potential conditions and results for a solvent-free synthesis of the target compound, emphasizing high atom economy.

    Sustainable Catalytic Methods in the Synthesis of this compound

    The use of catalysts is a fundamental principle of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. diva-portal.org Sustainable catalytic methods often involve the use of earth-abundant metals, organocatalysts, or biocatalysts.

    For the synthesis of this compound, an iron-catalyzed cross-dehydrogenative coupling (CDC) reaction could be a sustainable approach. rsc.org This method would involve the direct coupling of a methyl ketone with an alkene, using an iron salt as a green and inexpensive catalyst and a benign oxidant like molecular oxygen. rsc.org

    A potential catalytic route could involve the reaction of 2-butanone with 1-decene, catalyzed by iron(III) chloride in the presence of a ligand and an oxidant. This would directly form a C-C bond and introduce the desired functionality.

    EntryKetoneAlkeneCatalyst (mol%)OxidantLigand (mol%)SolventTemperature (°C)Yield (%)
    12-Butanone1-DeceneFeCl₃ (10)O₂ (1 atm)TMEDA (20)Acetonitrile8078
    22-Butanone1-DeceneFe(acac)₃ (10)TBHPBipyridine (20)Dioxane10072
    32-Butanone1-DeceneIron(II) phthalocyanine (B1677752) (5)AirNoneDMF9081
    42-Butanone1-DeceneCu(OAc)₂ (10)O₂ (1 atm)Phenanthroline (20)Toluene11065

    Table 3. Hypothetical Sustainable Catalytic Synthesis. This table outlines plausible conditions for a catalytic synthesis of the target compound, focusing on the use of sustainable catalysts and oxidants.

    Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4 Dimethyldodec 1 En 5 One

    Mechanistic Investigations of the Terminal Alkene Reactivity in 2,4-Dimethyldodec-1-en-5-one

    The terminal alkene in this compound is susceptible to a range of addition reactions. The presence of the electron-withdrawing ketone group polarizes the double bond, making the β-carbon electrophilic and a target for nucleophilic attack in what is known as a conjugate or 1,4-addition. wikipedia.org However, the double bond itself can also react directly, particularly with electrophiles and radicals.

    Electrophilic Addition Pathways and Regioselectivity

    Electrophilic addition to the terminal alkene of this compound would proceed through the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. lasalle.edulibretexts.org Protonation of the terminal carbon (C-1) would lead to a secondary carbocation at C-2, which is stabilized by the adjacent methyl group.

    The general mechanism involves the initial attack of the electrophile (E⁺) on the π-bond of the alkene, leading to a carbocation intermediate. This is followed by the attack of a nucleophile (Nu⁻) on the carbocation to form the final product. lasalle.edu In the context of conjugated systems like this compound, the initial electrophilic attack can lead to a resonance-stabilized allylic carbocation, which can result in a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.orgopenstax.org

    Table 1: Predicted Products of Electrophilic Addition to this compound

    ReagentPredicted 1,2-Addition ProductPredicted 1,4-Addition Product (after tautomerization)
    HBr2-Bromo-2,4-dimethyldodec-5-one4-Bromo-2,4-dimethyldodec-5-one
    H₂O/H⁺2,4-Dimethyldodecan-2-ol-5-one2,4-Dimethyldodecan-4-ol-5-one
    Br₂1,2-Dibromo-2,4-dimethyldodec-5-one2,4-Dibromo-2,4-dimethyldodec-5-one

    Note: The formation of 1,4-addition products is a hallmark of conjugated systems. libretexts.org

    Radical Additions and Polymerization Tendencies

    The terminal alkene can also undergo radical addition reactions. These reactions are typically initiated by a radical species that adds to the double bond, generating a new radical intermediate. inflibnet.ac.in The regioselectivity of radical addition is often anti-Markovnikov, with the radical adding to the least substituted carbon to form the more stable radical intermediate. For this compound, a radical initiator would add to C-1, generating a more stable secondary radical at C-2.

    Due to the presence of the conjugated system, α,β-unsaturated carbonyl compounds are prone to polymerization. wikipedia.org The radical intermediate formed during addition can propagate by reacting with another molecule of the unsaturated ketone, leading to a polymer chain. The susceptibility to polymerization is a key consideration in the handling and storage of such compounds.

    Recent research has explored catalytic radical additions of ketones to alkenes using metal-dioxygen redox systems, which could be a potential pathway for functionalizing molecules like this compound. rsc.org

    Pericyclic Reactions (e.g., Cycloadditions) Involving the Alkene Group

    The alkene functionality in this compound, being part of a vinyl ketone system, can participate in pericyclic reactions such as cycloadditions. academie-sciences.fr The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where the α,β-unsaturated ketone acts as a dienophile. researchgate.netresearchgate.net The reactivity in these reactions is influenced by the electronic nature of the substituents on both the diene and the dienophile.

    Computational studies on similar systems, like the cycloaddition of methyl vinyl ketone, have provided insights into the reaction mechanisms, indicating that both concerted and stepwise pathways can be operative. nih.gov The presence of Lewis acids can also catalyze these reactions and influence the stereochemical outcome. nih.gov

    Detailed Mechanistic Analysis of the Ketone Functionality in this compound

    The ketone group in this compound is a site of significant reactivity, primarily undergoing nucleophilic addition to the electrophilic carbonyl carbon. The presence of the adjacent bulky alkyl groups can introduce steric hindrance, affecting the rate and feasibility of these reactions. pressbooks.puborganicmystery.com

    Nucleophilic Addition Reactions to the Carbonyl

    Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. pressbooks.pub The reaction involves the attack of a nucleophile on the partially positive carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol. pressbooks.pub

    The reactivity of the ketone in this compound is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.pubchemistrysteps.com In the case of this compound, the presence of two alkyl groups attached to the carbonyl carbon makes it a sterically hindered ketone. organicmystery.comorganic-chemistry.org

    Table 2: Common Nucleophilic Addition Reactions at the Ketone Carbonyl

    NucleophileReagent(s)Product Type
    Hydride ion (H⁻)NaBH₄, LiAlH₄Secondary Alcohol
    Grignard Reagents (R-MgX)RMgX, then H₃O⁺Tertiary Alcohol
    Cyanide ion (CN⁻)HCN, KCN/H₂SO₄Cyanohydrin
    WaterH₂O (acid or base catalyzed)Geminal diol (hydrate)
    AlcoholsROH, H⁺Hemiketal/Ketal

    Note: The efficiency of these reactions can be impacted by the steric hindrance around the carbonyl group. organicmystery.com

    Enolization and Enolate Chemistry of this compound

    Ketones with α-hydrogens, like this compound, can undergo enolization to form enols or enolates. masterorganicchemistry.comwikipedia.org Enolization can be catalyzed by either acid or base. masterorganicchemistry.com The resulting enol or enolate is a key reactive intermediate in many organic reactions. masterorganicchemistry.com

    In an unsymmetrical ketone like this compound, two different enolates can potentially form: the kinetic enolate (formed by deprotonation of the less substituted α-carbon, C-4) and the thermodynamic enolate (formed by deprotonation of the more substituted α-carbon, C-6). wikipedia.org The formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions, such as the choice of base, temperature, and solvent. wikipedia.org

    Enolates are powerful nucleophiles and can react with a variety of electrophiles, such as alkyl halides, in α-alkylation reactions. masterorganicchemistry.commnstate.edu The enolate of an α,β-unsaturated ketone can also participate in Michael additions, where it adds to another α,β-unsaturated carbonyl compound. pressbooks.publibretexts.org

    It is also possible for α,β-unsaturated ketones that appear "non-enolizable" at the α-position to be enolized at the γ-position. masterorganicchemistry.com

    Redox Mechanisms (e.g., Chemo- and Stereoselective Reductions, Oxidations)

    The redox chemistry of this compound is governed by the presence of the ketone and alkene functional groups. These sites can undergo both reduction and oxidation reactions, with the potential for chemo- and stereoselectivity.

    Reductions: The reduction of α,β-unsaturated ketones like this compound can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. libretexts.org The choice between these pathways is often dictated by the nature of the reducing agent. libretexts.org

    1,2-Reduction: Strong, "hard" nucleophilic reducing agents, such as lithium aluminum hydride (LiAlH₄), tend to favor 1,2-addition, leading to the formation of an allylic alcohol. masterorganicchemistry.com In this case, the ketone is selectively reduced while the alkene remains intact.

    1,4-Reduction (Conjugate Reduction): Softer reducing agents, like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction), or Gilman reagents (lithium dialkylcuprates), favor 1,4-addition. libretexts.orgwikipedia.org This results in the reduction of the carbon-carbon double bond, leading to a saturated ketone. Subsequent reduction of the resulting ketone can then yield a saturated alcohol.

    Oxidations: The oxidation of this compound can also target either the alkene or the ketone.

    Alkene Oxidation: The terminal double bond is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. masterorganicchemistry.com This would lead to the formation of a ketone and formaldehyde (B43269) or formic acid, depending on the workup. Epoxidation of the double bond can be achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), forming an epoxide. masterorganicchemistry.com

    Ketone Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

    Redox Reaction Type Reagent(s) Primary Product Type Selectivity
    1,2-ReductionLiAlH₄Allylic AlcoholChemoselective for Ketone
    1,4-ReductionNaBH₄, CeCl₃Saturated KetoneChemoselective for Alkene
    Epoxidationm-CPBAEpoxideChemoselective for Alkene
    Oxidative Cleavage1. O₃, 2. DMSKetone and AldehydeCleavage of Alkene

    Mechanistic Interplay between Alkene and Ketone Moieties in this compound

    The conjugated system of the alkene and ketone in this compound allows for a rich interplay of reactivity, enabling a variety of transformations that involve both functional groups.

    While the linear nature of this compound does not immediately suggest a high propensity for simple intramolecular cyclization, such reactions could be induced under specific conditions or after modification of the molecule. For instance, if a nucleophilic center were to be introduced elsewhere in the dodecyl chain, an intramolecular Michael addition could lead to the formation of a cyclic compound.

    A more general approach to forming a ring from a diene is Ring-Closing Metathesis (RCM). organic-chemistry.org If this compound were converted into a diene, for example by a Wittig reaction at the ketone, RCM could be employed to form a cyclic structure. The mechanism of RCM involves a metal catalyst, typically containing ruthenium, that mediates the cleavage and reformation of double bonds. organic-chemistry.org

    Conjugate addition, particularly the Michael reaction, is a hallmark of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. wikipedia.orgmasterorganicchemistry.commakingmolecules.com The resulting enolate intermediate is then protonated to give the 1,4-adduct. libretexts.orgmasterorganicchemistry.com

    The electrophilicity of the β-carbon arises from the resonance delocalization of the π-electrons towards the electronegative oxygen atom of the carbonyl group. libretexts.org A wide range of nucleophiles can act as Michael donors, including:

    Soft Nucleophiles: Enolates, Gilman reagents, amines, and thiols are classic examples of nucleophiles that favor 1,4-addition. wikipedia.orgmasterorganicchemistry.comyoutube.com

    Stabilized Carbanions: Malonates and nitroalkanes are also effective Michael donors. wikipedia.org

    The general mechanism for the Michael addition to this compound is as follows:

    Nucleophilic attack at the β-carbon (C-3). libretexts.org

    Formation of a resonance-stabilized enolate intermediate. wikipedia.org

    Protonation of the enolate, typically at the α-carbon (C-2), to yield the final product. libretexts.orgmasterorganicchemistry.com

    Michael Donor (Nucleophile) Product Type
    Diethyl malonate1,5-Dicarbonyl compound
    Gilman Reagent (R₂CuLi)Alkylated ketone
    Amine (R₂NH)β-Amino ketone
    Thiol (RSH)β-Thio ketone

    Stereochemical Control and Diastereoselectivity in Reactions of this compound

    The presence of a stereocenter at the C-4 position (the methyl-substituted carbon) introduces the possibility of diastereoselectivity in reactions involving the creation of a new stereocenter.

    In conjugate additions, the approach of the nucleophile to the β-carbon can be influenced by the existing stereocenter at C-4. The bulky heptyl group and the methyl group at C-4 will create a stereochemically biased environment, potentially directing the incoming nucleophile to the less hindered face of the molecule. This can lead to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity will depend on the size of the nucleophile and the reaction conditions.

    Similarly, in reductions of the carbonyl group, the approach of the hydride reagent can be directed by the stereocenter at C-4, leading to diastereoselective formation of the corresponding allylic alcohol. The use of chiral reducing agents or catalysts can further enhance this diastereoselectivity, and in some cases, can even lead to enantioselective reactions. rwth-aachen.de For instance, diastereoselective aldol (B89426) reactions on similar α,β-unsaturated systems have been achieved with high diastereoselectivity. thieme-connect.com

    The study of diastereoselective reactions on substrates like this compound is crucial for the synthesis of complex molecules with defined stereochemistry, which is often a requirement for biologically active compounds. rsc.orgdiva-portal.org

    Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyldodec 1 En 5 One

    Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination of 2,4-Dimethyldodec-1-EN-5-one

    Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

    Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration and solution-state conformation of chiral molecules. nih.govunifesp.brnih.gov Unlike methods that require crystal formation, VCD and ROA measurements are performed directly on solutions, providing invaluable insight into the molecule's structure in a more biologically relevant environment. unifesp.br

    VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ROA measures a small difference in the intensity of right and left circularly polarized Raman scattered light. cas.czbruker.com For an enantiomeric pair, the VCD and ROA spectra are mirror images, exhibiting equal magnitude but opposite signs for their signals. gaussian.comnih.gov

    For this compound, the key structural elements influencing the chiroptical spectra are the α,β-unsaturated ketone moiety and the stereogenic center at C4. The most informative regions in the VCD and ROA spectra would be associated with the stretching vibrations of the carbonyl group (C=O) and the carbon-carbon double bond (C=C), as well as the bending modes of the C-H bonds at and near the chiral center.

    The determination of the absolute configuration of this compound would involve comparing the experimental VCD and ROA spectra with spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). gaussian.com By calculating the theoretical spectra for one enantiomer (e.g., the (R)-enantiomer) and comparing it to the experimental spectrum, a match or a mirror-image match allows for the unambiguous assignment of the absolute configuration of the synthesized compound. researchgate.netfrontiersin.org This approach has been successfully applied to determine the absolute configuration of other complex natural products, including chiral ketones like junionone. researchgate.net

    The table below presents hypothetical, yet plausible, VCD and ROA data for key vibrational modes of (4R)-2,4-Dimethyldodec-1-en-5-one, based on characteristic frequencies and signal patterns observed for similar chiral enones.

    Table 1. Representative Vibrational Frequencies and Predicted Chiroptical Signs for Key Modes of (4R)-2,4-Dimethyldodec-1-en-5-one.
    Vibrational ModeExpected Frequency (cm⁻¹)Predicted VCD Sign (Δε)Predicted ROA Sign (CID, ΔI/I)Associated Structural Unit
    C=O Stretch~1670-1690+ (or -)- (or +)α,β-Unsaturated Ketone
    C=C Stretch~1610-1630- (or +)+ (or -)Vinyl Group
    CH₂ Scissoring~1450-1470+/- couplet+/- coupletAliphatic Chain
    C4-H Bending~1380-1400+ (or -)- (or +)Chiral Center
    Vinyl C-H Bending (out-of-plane)~910-990- (or +)+ (or -)Vinyl Group

    X-ray Crystallography of Crystalline Derivatives of this compound for Solid-State Structure

    X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov However, the primary challenge for a molecule like this compound is obtaining a single, diffraction-quality crystal. wikipedia.orgwikidoc.org Its long, flexible aliphatic chain can inhibit the formation of a well-ordered crystal lattice.

    A common and effective strategy to overcome this is to synthesize a crystalline derivative. researchgate.net By reacting the ketone with a suitable reagent, one can introduce functional groups that are more rigid and capable of forming strong intermolecular interactions, such as hydrogen bonds, which facilitate crystallization. For this compound, a suitable derivative could be a thiosemicarbazone, formed by reacting the ketone with thiosemicarbazide. Such derivatives have proven effective in the crystallographic analysis of other long-chain aliphatic compounds. researchgate.net

    Once a suitable crystal of the derivative is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the structure. wikipedia.org The analysis provides an electron density map from which the positions of all non-hydrogen atoms can be determined. This would confirm the molecular connectivity and the relative stereochemistry between the C4 chiral center and other parts of the molecule. Furthermore, for a non-centrosymmetric space group, the collection of appropriate diffraction data allows for the determination of the absolute configuration through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov

    The table below provides a representative set of crystallographic data that could be expected from a successful X-ray diffraction analysis of a hypothetical crystalline derivative of this compound. The values are based on typical data for crystalline derivatives of organic molecules of similar size and complexity. diva-portal.orgresearchgate.netresearchgate.net

    Table 2. Representative Crystallographic Data for a Hypothetical Derivative of this compound.
    ParameterIllustrative Value
    Empirical FormulaC₁₅H₂₇N₃S (for a Thiosemicarbazone derivative)
    Formula Weight281.46 g/mol
    Crystal SystemMonoclinic
    Space GroupP2₁ (a common chiral space group)
    a (Å)10.54
    b (Å)8.21
    c (Å)20.15
    α (°)90
    β (°)98.5
    γ (°)90
    Volume (ų)1725.3
    Z (molecules/unit cell)4
    Calculated Density (g/cm³)1.082
    Final R-factor (R1)< 0.05
    Flack Parameter~0.0(2) (indicating correct absolute structure)

    Computational and Theoretical Chemistry Studies on 2,4 Dimethyldodec 1 En 5 One

    Quantum Chemical Calculations of Electronic Structure and Molecular Properties

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2,4-Dimethyldodec-1-en-5-one, these methods could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

    Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is a powerful tool for determining the optimal three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the potential energy surface, DFT can identify the most stable conformations of this compound and the energy barriers between them. This information is crucial for understanding its chemical behavior.

    Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for the electronic and structural properties of this compound. These high-accuracy predictions would be invaluable for validating results from more approximate methods and for gaining a deeper understanding of its electronic structure.

    Conformational Analysis and Molecular Dynamics Simulations of this compound in Solution and Gas Phase

    The flexibility of the dodecene chain in this compound suggests a complex conformational landscape. Molecular dynamics (MD) simulations can be employed to explore the dynamic behavior of this molecule over time, both in the gas phase and in different solvents. nih.govnih.gov By simulating the movements of atoms and the interactions between them, MD can reveal the preferred conformations and the transitions between them, providing a more realistic picture of the molecule's behavior in different environments. nih.govnih.gov

    Theoretical Modeling of Reaction Mechanisms and Transition States for Transformations of this compound

    Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical modeling could be used to investigate various potential transformations, such as reactions at the carbonyl group or the carbon-carbon double bond. By calculating the energies of reactants, products, and transition states, it is possible to determine the most likely reaction mechanisms and predict reaction rates.

    Prediction of Spectroscopic Parameters (NMR, IR, CD) for Validation and Interpretation of Experimental Data of this compound

    Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure and stereochemistry of a molecule. schrodinger.com For this compound, the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) vibrational frequencies, and Circular Dichroism (CD) spectra would be highly beneficial for interpreting experimental results and for the unambiguous assignment of its spectral features. schrodinger.com

    Catalytic Applications and Transformations of 2,4 Dimethyldodec 1 En 5 One

    Development of Novel Catalysts for Selective Transformations of 2,4-Dimethyldodec-1-EN-5-one

    Research into the selective transformations of complex molecules like this compound would typically involve the development of specialized catalysts to control reaction outcomes. The structural features of this compound, namely the α,β-unsaturated ketone functionality and the chiral centers, present opportunities for various selective catalytic reactions.

    Homogeneous Organometallic Catalysis

    Homogeneous organometallic catalysis utilizes soluble metal complexes to achieve high selectivity and activity under mild reaction conditions. researchgate.netunicam.it For a substrate such as this compound, potential transformations could include asymmetric hydrogenation of the carbon-carbon double bond or the carbonyl group, mediated by chiral transition metal complexes (e.g., rhodium, ruthenium, iridium) with specialized phosphine (B1218219) ligands. libretexts.orgscite.aimdpi.com The choice of metal and ligand would be crucial in controlling the stereoselectivity of the reduction. Other potential reactions could involve hydroformylation to introduce an aldehyde group or cross-coupling reactions to form new carbon-carbon bonds. However, no specific examples involving this compound have been documented.

    Heterogeneous Catalysis for Continuous Flow Processes

    Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial applications, particularly in continuous flow systems, due to their ease of separation and recyclability. researchgate.netrsc.orgrsc.org For this compound, supported metal nanoparticles (e.g., palladium, platinum, nickel) on solid supports like alumina, silica, or carbon could be employed for hydrogenations. zlibrary.to The development of such catalysts would focus on achieving high conversion and selectivity while maintaining catalyst stability over extended periods in a flow reactor. The use of microreactors could offer enhanced heat and mass transfer, leading to improved reaction efficiency and safety. researchgate.netrsc.org

    Organocatalysis in the Functionalization of this compound

    Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For an α,β-unsaturated ketone like this compound, various organocatalytic transformations could be envisioned. For instance, chiral amines could catalyze asymmetric Michael additions to the double bond, or chiral phosphoric acids could activate the carbonyl group for nucleophilic attack. dntb.gov.ua These methods would offer a metal-free alternative for the enantioselective functionalization of the molecule. No specific studies applying organocatalysis to this compound have been reported.

    Biocatalytic Systems for Chemo-, Regio-, and Stereoselective Modifications of this compound

    Biocatalysis, using enzymes or whole microorganisms, offers unparalleled selectivity in chemical transformations. Enzymes such as ene-reductases could be employed for the highly stereoselective reduction of the carbon-carbon double bond of this compound. Similarly, alcohol dehydrogenases could mediate the stereoselective reduction of the ketone functionality. researchgate.net The chemo-, regio-, and stereoselectivity of enzymes would be highly advantageous for the synthesis of specific stereoisomers of derivative compounds. To date, no biocatalytic studies specifically targeting this compound have been published.

    Environmental Chemistry and Degradation Pathways of 2,4 Dimethyldodec 1 En 5 One

    Biotic Degradation and Biodegradation Studies of 2,4-Dimethyldodec-1-en-5-one

    Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of organic pollutants from the environment.

    The biodegradation of this compound is expected to proceed through the metabolic pathways that microorganisms use to break down structurally similar compounds, such as long-chain alkanes, fatty acids, and other α,β-unsaturated carbonyls.

    The long dodecyl chain is likely to be targeted by initial oxidation reactions, catalyzed by monooxygenase or dioxygenase enzymes, to introduce a hydroxyl group. This is typically followed by further oxidation to a carboxylic acid and subsequent degradation via the β-oxidation pathway, which sequentially shortens the carbon chain.

    The α,β-unsaturated ketone moiety is an electrophilic Michael acceptor and can be targeted by various microbial enzymes. One common pathway is the reduction of the carbon-carbon double bond, followed by reduction of the ketone to a secondary alcohol. These reactions detoxify the reactive Michael system and facilitate further degradation.

    Potential degradation products of this compound could include:

    2,4-Dimethyldodecan-5-one (from reduction of the double bond)

    2,4-Dimethyldodec-1-en-5-ol (from reduction of the ketone)

    Various chain-shortened fatty acids and ketones resulting from β-oxidation.

    The biotransformation of this compound is likely to involve a consortium of microbial enzymes. Key enzyme classes that are expected to be involved include:

    Cytochrome P450 Monooxygenases: These enzymes are known to catalyze the initial hydroxylation of alkanes and other hydrocarbons, which would be a critical first step in the degradation of the dodecyl chain. nih.gov

    Alkane Hydroxylases: A specific class of monooxygenases that are highly efficient in the terminal and sub-terminal oxidation of alkanes.

    Ene-Reductases (Old Yellow Enzyme family): These flavin-dependent enzymes are known to catalyze the asymmetric reduction of the activated carbon-carbon double bond in α,β-unsaturated carbonyl compounds.

    Carbonyl Reductases: These enzymes catalyze the reduction of the ketone group to a secondary alcohol.

    Enzymes of the β-oxidation pathway: A series of enzymes that sequentially cleave two-carbon units from a fatty acid chain.

    The table below summarizes the key enzymatic reactions likely involved in the biodegradation of this compound.

    Enzymatic ReactionEnzyme ClassSubstrate MoietyProduct Moiety
    Alkyl Chain HydroxylationMonooxygenasesDodecyl chainHydroxydodecyl chain
    Double Bond ReductionEne-ReductasesC=C double bondC-C single bond
    Ketone ReductionCarbonyl ReductasesKetone groupSecondary alcohol
    Beta-OxidationVariousFatty acid chainChain-shortened fatty acid

    Persistence and Environmental Fate Modeling of this compound

    The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being removed by transport or degradation. The environmental fate of this compound can be predicted using environmental fate models, which integrate the physical and chemical properties of the compound with the characteristics of the environment.

    Due to its long alkyl chain, this compound is expected to have low water solubility and a high octanol-water partition coefficient (Kow). This suggests that it will have a strong tendency to adsorb to soil, sediment, and organic matter, reducing its mobility in aquatic systems. Its volatility is expected to be low, limiting its distribution into the atmosphere.

    The persistence of this compound will be determined by the rates of the degradation processes discussed above. While abiotic processes like photolysis and oxidation will contribute to its removal, biodegradation is likely to be the most significant degradation pathway in soil and water. The presence of the α,β-unsaturated ketone moiety may confer some resistance to biodegradation compared to a simple long-chain alkane.

    When experimental data are lacking, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the environmental fate and persistence of chemicals. rsc.org These models use the chemical structure to predict properties such as biodegradability, soil adsorption, and bioconcentration factor. For this compound, QSAR models would likely predict it to be readily biodegradable, but with the potential for persistence in anaerobic environments where oxidative degradation pathways are absent.

    Advanced Research Directions and Potential Applications of 2,4 Dimethyldodec 1 En 5 One

    2,4-Dimethyldodec-1-en-5-one as a Building Block in Complex Chemical Synthesis

    The molecular architecture of this compound, featuring a vinyl group, a ketone, and chiral centers, suggests its potential as a versatile building block in the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of potential chemical transformations.

    Potential Synthetic Transformations:

    Reactive SitePotential ReactionsResulting Structures
    Alkene (C=C) Epoxidation, Dihydroxylation, Ozonolysis, Hydrogenation, Radical additionsEpoxides, Diols, Aldehydes/Ketones, Saturated alkanes, Functionalized alkyl chains
    Ketone (C=O) Reduction, Grignard/Organolithium addition, Wittig reaction, Reductive aminationSecondary alcohols, Tertiary alcohols, Alkenes, Amines
    α-Carbon Enolate formation and subsequent alkylation or condensation reactionsα-functionalized ketones, Aldol (B89426) or Claisen products

    Future research could focus on leveraging these reactive handles to construct intricate carbon skeletons, potentially leading to the synthesis of novel bioactive compounds or natural product analogues. The stereochemistry of the methyl groups could also be exploited to direct the stereochemical outcome of subsequent reactions, a critical aspect in modern asymmetric synthesis.

    Exploration of this compound and its Derivatives in Materials Science (e.g., Polymer Precursors)

    The unsaturation present in this compound makes it a candidate for polymerization reactions. The vinyl group could potentially undergo radical, cationic, or anionic polymerization to form novel polymers. The properties of such polymers would be influenced by the long dodecyl chain and the methyl substituents.

    Hypothetical Polymer Properties and Applications:

    Polymerization MethodPotential Polymer CharacteristicsPossible Applications
    Radical Polymerization Thermoplastics with tunable glass transition temperaturesSpecialty plastics, coatings, adhesives
    Coordination Polymerization Potentially stereoregular polymers with ordered structuresAdvanced functional materials, films

    Furthermore, derivatives of this compound, created by modifying the ketone or alkene, could serve as monomers for a wider range of polymeric materials. For instance, reduction of the ketone to an alcohol and subsequent esterification with acrylic acid would yield a crosslinkable monomer.

    Future Prospects in Fundamental and Applied Research of this compound

    The path forward for understanding and utilizing this compound is clear: a foundation of fundamental research is necessary to enable its application.

    Key Areas for Future Investigation:

    Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is the first critical step.

    Thorough Characterization: Comprehensive spectroscopic and physical characterization will provide the necessary data for future work.

    Exploration of Reactivity: A systematic study of its reactivity at each functional group will unveil its potential as a synthetic intermediate.

    Computational Modeling: Theoretical studies can predict reaction outcomes and material properties, guiding experimental efforts.

    Biological Screening: Investigating the biological activity of this compound and its derivatives could uncover potential pharmaceutical or agrochemical applications.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.